METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE
Overview
Description
METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a chlorofluorophenyl group and a methyl ester. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-chloro-4-fluorobenzylamine with an appropriate quinazoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a pure form. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: Halogen atoms in the compound can be replaced with other groups, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives.
Scientific Research Applications
METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- (3-chloro-2-fluorophenyl)(methyl)sulfane
Uniqueness
METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE stands out due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer unique chemical and biological properties. Its quinazoline core is also a versatile scaffold that can be modified to enhance its activity and selectivity in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 3-[(2-chloro-4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3/c1-24-17(23)10-3-5-13-15(6-10)20-9-21(16(13)22)8-11-2-4-12(19)7-14(11)18/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMMWDQOQJSYFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)CC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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